m-PEG6-Azide
Overview
Description
M-PEG6-Azide is a PEG derivative containing an azide group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
This compound is a non-cleavable 6 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of this compound is C13H27N3O6 . The molecular weight is 321.37 .Chemical Reactions Analysis
This compound is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
The molecular weight of this compound is 321.37 . The molecular formula is C13H27N3O6 .Scientific Research Applications
Conjugation Chemistry and Drug Delivery : m-PEG6-Azide, a derivative of poly(ethylene glycol) (PEG), is extensively used in conjugation chemistry and targeted drug delivery. The synthesis and quantification of azido-functionalized PEG derivatives are crucial for their effective application in nanoparticle-forming polymeric systems, which are pivotal in drug delivery technologies. This application was described by (Semple et al., 2016).
Biomedical and Biotechnological Applications : Chemical modification of proteins and other bioactive molecules with PEG or its derivatives, such as this compound, can significantly alter molecular properties for specific applications. This includes reducing immunoreactivity, prolonging clearance times, improving biostability, and extending potential applications in organic syntheses and biotransformation processes. These modifications are explored in the research by (Inada et al., 1995).
Antifouling Coatings and Biocompatibility : The use of PEG for antifouling coatings, including this compound, is established for its ability to reduce protein adsorption and improve biocompatibility. Stability and density improvements of PEG layers are essential for optimum antifouling properties, as discussed in the study by (Flavel et al., 2013).
Biological Imaging and Nanoparticle Fabrication : this compound is utilized in the fabrication of fluorescent organic nanoparticles with aggregation-induced emission features, which are significant for biological imaging applications. This method demonstrates the catalyst-free azide-alkyne click reaction for efficient nanoparticle preparation, as shown in research by (Jiang et al., 2018).
PEGylation in Bioconjugation : PEGylation, the process of covalently attaching PEG to molecules like proteins, is another application of this compound. It serves purposes such as shielding antigenic and immunogenic epitopes, altering biodistribution, and improving the pharmacokinetics of therapeutics. This aspect of PEG chemistry is detailed in (Roberts et al., 2002).
Hydrogel Formation for Biomedical Applications : this compound is instrumental in the formation of injectable and fast-degradable hydrogels via bioorthogonal reactions. These hydrogels have potential applications in tissue repair and drug delivery, as explored by (Jiang et al., 2015).
Protein and Carbohydrate Immobilization : The compound is used in the immobilization of carbohydrates and proteins onto solid surfaces through sequential chemical reactions. This approach is significant for creating functional surfaces in biotechnology, as discussed in (Sun et al., 2006).
Development of Biofunctional Hydrogels : The versatility of this compound is leveraged in the synthesis of PEG-based hydrogel materials with improved mechanical properties and the ability to incorporate various additives and functional groups, as shown in (Malkoch et al., 2006).
Mechanism of Action
Target of Action
m-PEG6-Azide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . It serves as an ADC linker, a crucial component that connects the antibody to the drug .
Mode of Action
this compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a part of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved is the formation of a stable triazole linkage through click chemistry . This process allows the attachment of the drug to the antibody, forming the ADC .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the successful synthesis of ADCs . These ADCs can deliver potent drug molecules directly to the target cells, thereby enhancing the therapeutic effect while minimizing systemic toxicity .
Action Environment
The action of this compound, like many chemical reactions, can be influenced by various environmental factors. It’s worth noting that the compound is typically stored at -20°C for optimal stability .
Safety and Hazards
M-PEG6-Azide is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Dust formation should be avoided and breathing mist, gas or vapours should be avoided . Contacting with skin and eye should be avoided . Personal protective equipment should be used and chemical impermeable gloves should be worn . Adequate ventilation should be ensured and all sources of ignition should be removed .
Future Directions
M-PEG6-Azide is a promising reagent for the synthesis of antibody-drug conjugates (ADCs) . Its use in Click Chemistry makes it a valuable tool for creating stable triazole linkages . The hydrophilic PEG spacer increases solubility in aqueous media, which could have implications for drug delivery and other biomedical applications .
Biochemical Analysis
Biochemical Properties
m-PEG6-Azide plays a crucial role in biochemical reactions, primarily through its involvement in click chemistry. The azide group in this compound can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) groups to form stable triazole linkages. This reaction is highly specific and efficient, making this compound a popular choice for bioconjugation and labeling of biomolecules .
In biochemical reactions, this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to label antibodies, peptides, and nucleic acids, facilitating their detection and analysis. The PEG spacer in this compound increases the solubility of the conjugated biomolecules, reducing non-specific interactions and improving the overall efficiency of the biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. When introduced into cells, this compound can influence cell function by modifying cell surface proteins and other biomolecules. This modification can impact cell signaling pathways, gene expression, and cellular metabolism .
For example, this compound can be used to label cell surface receptors, allowing researchers to study receptor-mediated signaling pathways. Additionally, the conjugation of this compound to nucleic acids can affect gene expression by altering the stability and localization of the nucleic acids within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable triazole linkages with alkyne-containing molecules through click chemistry. This reaction is catalyzed by copper ions (Cu(I)), which facilitate the cycloaddition of the azide and alkyne groups to form a triazole ring .
At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the conjugation of this compound to nucleic acids can lead to changes in gene expression by affecting the stability and localization of the nucleic acids within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and the presence of reactive species .
Over time, this compound may degrade, leading to a reduction in its effectiveness in biochemical reactions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings. For example, the conjugation of this compound to cell surface proteins can result in prolonged changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used to label biomolecules without causing significant toxicity .
At high doses, this compound may exhibit toxic or adverse effects. For instance, high concentrations of this compound can lead to the formation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components. Additionally, high doses of this compound may result in non-specific interactions with biomolecules, reducing the specificity and efficiency of the labeling reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The azide group in this compound can undergo reduction to form amines, which can then participate in further biochemical reactions .
Additionally, the PEG spacer in this compound can affect metabolic flux and metabolite levels by altering the solubility and distribution of the conjugated biomolecules. For example, the increased solubility of PEG-conjugated proteins can enhance their stability and reduce their degradation by proteases .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, facilitating its transport across cell membranes and within cellular compartments .
This compound can interact with transporters and binding proteins, which can influence its localization and accumulation within cells. For example, the conjugation of this compound to cell surface receptors can result in its internalization and transport to specific cellular compartments, such as endosomes and lysosomes .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. For instance, the conjugation of this compound to proteins with specific targeting signals can direct it to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum .
Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the localization and activity of this compound-conjugated biomolecules. These modifications can influence the stability, transport, and function of the conjugated biomolecules within the cell .
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O6/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-15-16-14/h2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACROZUHOZGXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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